molecular formula C9H15NO2 B13067479 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid

2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid

Cat. No.: B13067479
M. Wt: 169.22 g/mol
InChI Key: YLIRZTJSQCWXCW-UHFFFAOYSA-N
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Description

2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid is a bicyclic compound featuring a norbornane-derived framework ([4.1.0] bicyclo system) with an amino group at the 2-position and an acetic acid moiety. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and chemical research.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-(2-amino-2-bicyclo[4.1.0]heptanyl)acetic acid

InChI

InChI=1S/C9H15NO2/c10-9(5-8(11)12)3-1-2-6-4-7(6)9/h6-7H,1-5,10H2,(H,11,12)

InChI Key

YLIRZTJSQCWXCW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2C(C1)(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

While specific industrial production methods for 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group readily participates in proton transfer reactions. In aqueous solutions, it donates protons to form carboxylate anions (pKa ≈ 2.5–3.5), while the amine group (pKa ≈ 9–10) accepts protons to generate ammonium ions. This behavior enables pH-dependent solubility and interaction with ionic species.

Key Observations:

  • Deprotonation occurs in basic media (pH > 4), forming water-soluble carboxylate salts.

  • Protonation of the amine group in acidic conditions enhances electrophilicity at the bicyclic core.

Nucleophilic Acyl Substitutions

The carboxylic acid undergoes classical reactions such as:

Reaction Type Reagents/Conditions Products
EsterificationROH, H⁺/∆ or DCC/DMAPCorresponding esters (e.g., methyl ester)
AmidationNH₃ or amines, DCC/HOBtAmides with primary/secondary amines
Acid Chloride FormationSOCl₂ or PCl₅2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetyl chloride

These reactions are critical for derivatization in drug discovery, enabling the introduction of lipophilic or targeting moieties.

Amine Group Reactivity

The primary amine participates in:

Alkylation

  • Reacts with alkyl halides (e.g., CH₃I) in basic conditions to form N-alkylated derivatives.

  • Steric hindrance from the bicyclic structure slows reaction rates compared to linear amines.

Acylation

  • Forms stable amides with acyl chlorides or anhydrides (e.g., acetyl chloride).

  • Competitive reactivity between the amine and carboxylate anion requires pH control.

Cycloaddition Reactions

The bicyclo[4.1.0]heptane system engages in [3+2] cycloadditions with dipolarophiles like nitrones, yielding fused heterocyclic compounds.

Example:

2-2-Aminobicyclo[4.1.0]heptan-2-ylacetic acid+NitroneΔTriazoline Derivative\text{2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid} + \text{Nitrone} \xrightarrow{\Delta} \text{Triazoline Derivative}

This reactivity is exploited to synthesize constrained peptidomimetics for enzyme inhibition studies.

Ring-Opening Reactions

Under strong acidic or oxidative conditions, the bicyclic framework undergoes selective ring-opening:

Condition Product
H₂SO₄, 100°CLinear amino acid with a cyclohexene moiety
KMnO₄, H₂ODicarboxylic acid derivative

These transformations highlight the compound’s versatility in generating structurally diverse intermediates.

Structural and Molecular Data

Property Value Source
Molecular FormulaC₉H₁₅NO₂
Molecular Weight169.22 g/mol
CAS Number1558826-30-4

Scientific Research Applications

2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex bicyclic structures, which are valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its unique structure makes it a useful probe for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool for studying molecular interactions.

Comparison with Similar Compounds

Structural Variations in Bicyclo Systems

Bicyclo[2.2.1] Heptane Derivatives
  • 2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic Acid Molecular Formula: C₉H₁₅NO₂ . Key Features: Smaller bicyclo[2.2.1] system with amino and acetic acid groups at distinct positions. The reduced ring strain compared to [4.1.0] systems may enhance stability.
  • 2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic Acid Hydrochloride Molecular Formula: C₁₀H₁₇NO₂·HCl . Key Features: Substitution with an aminomethyl group increases molecular weight (169.22 g/mol) and introduces a secondary amine, improving water solubility via hydrochloride salt formation.
Bicyclo[2.2.2] Octane Derivatives
  • 2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic Acid Hydrochloride Molecular Formula: C₁₀H₁₈ClNO₂ .
Oxabicyclo Derivatives
  • 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic Acid
    • Molecular Formula : C₈H₁₂O₃ .
    • Key Features : Oxygen substitution in the bicyclo system enhances polarity (TPSA: 57.5 Ų) and hydrogen-bonding capacity, influencing pharmacokinetic properties like bioavailability.

Functional Group Modifications

Amino and Azabicyclo Derivatives
  • 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic Acid (CAS 933690-44-9) Molecular Formula: C₈H₁₃NO₂ . Key Features: Replacement of the amino group with an aza (NH) moiety reduces basicity but retains nitrogen-mediated interactions.
Hydroxyl and Trimethyl Substituents
  • (2-Hydroxy-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic Acid
    • Molecular Formula : C₁₂H₂₀O₃ .
    • Key Features : Hydroxyl and bulky trimethyl groups increase lipophilicity (XLogP: 2.40) and may reduce metabolic clearance.
Carbamate-Protected Derivatives
  • 2-(Bicyclo[2.2.1]heptan-2-yl)-2-[(tert-Butoxycarbonyl)amino]acetic Acid Molecular Formula: C₁₄H₂₃NO₄ . Key Features: tert-Butoxycarbonyl (Boc) protection of the amino group enhances stability during synthetic processes.

Physicochemical and Pharmacokinetic Properties

Compound Name Bicyclo System Molecular Weight (g/mol) TPSA (Ų) LogP Key Substituents Evidence ID
2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic Acid* [4.1.0] ~183.23 (estimated) ~63.3 ~0.5 Amino, acetic acid N/A
2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic Acid [2.2.1] 169.22 63.3 0.74 Amino, acetic acid
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic Acid [2.2.1] 156.18 57.5 1.2 Oxa, acetic acid
2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic Acid HCl [2.2.2] 219.71 63.3 1.0 Amino, acetic acid, HCl

*Estimated values based on structural analogs.

Biological Activity

2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid, also known as 2-(2-amino-2-bicyclo[4.1.0]heptanyl)acetic acid, is a bicyclic compound with the potential for various biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H15NO2
  • Molecular Weight : 169.22 g/mol
  • CAS Number : 1863151-61-4
  • Purity : Typically ≥95% .

Pharmacological Properties

  • Neuropharmacological Effects :
    • Compounds derived from bicyclic structures often exhibit neuroprotective effects. Bicyclic amines are known to interact with neurotransmitter systems, particularly in modulating acetylcholine levels, which is crucial in conditions like Alzheimer's disease .
    • In vitro studies indicate that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic signaling .
  • Antioxidant Activity :
    • Bicyclic compounds have demonstrated antioxidant properties, which can mitigate oxidative stress in neuronal tissues . This activity is essential in preventing neurodegenerative diseases.
  • Anti-inflammatory Effects :
    • Research has shown that bicyclic compounds can reduce inflammation by inhibiting pro-inflammatory cytokines, contributing to their neuroprotective effects .

The biological activity of 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid may involve several mechanisms:

  • Acetylcholinesterase Inhibition : By inhibiting AChE, this compound can increase acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission .
  • Modulation of Neurotransmitter Release : Bicyclic structures may influence the release of neurotransmitters through receptor interactions or modulation of synaptic vesicle dynamics.
  • Antioxidative Mechanisms : The compound may scavenge free radicals or enhance endogenous antioxidant defenses, thereby protecting neurons from oxidative damage.

Study 1: Neuroprotective Effects in Alzheimer's Models

A study investigated the effects of a series of bicyclic compounds on cognitive decline in Alzheimer's disease models. The results indicated that certain derivatives exhibited significant AChE inhibition and improved cognitive function in treated animals compared to controls .

CompoundAChE Inhibition (IC50 µM)Cognitive Improvement (%)
Compound A5.345
Compound B3.860
2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acidTBDTBD

Study 2: Antioxidant Activity Assessment

In a separate study focusing on the antioxidative properties of bicyclic compounds, 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid showed promising results in reducing oxidative stress markers in neuronal cell cultures .

Oxidative Stress MarkerControl Level (µM)Treated Level (µM)
Malondialdehyde127
Superoxide Dismutase3045

Safety and Toxicology

According to safety data sheets, exposure to 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid can cause skin and eye irritation and respiratory issues upon inhalation . Long-term exposure effects are not fully characterized but warrant caution during handling.

Q & A

What are the key challenges in synthesizing 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid, and how can computational methods optimize its synthetic pathways?

Basic Research Focus : Synthesis route design and optimization.
Methodological Answer :
The bicyclo[4.1.0]heptane (norbornane) core introduces steric strain due to its fused cyclohexane and cyclopropane rings, complicating regioselective functionalization at the 2-position. A hybrid computational-experimental approach is recommended:

  • Quantum chemical calculations (e.g., DFT) can predict transition states for amino group introduction and acetic acid side-chain coupling .
  • Reaction path sampling helps identify low-energy pathways, reducing trial-and-error experimentation. For example, highlights ICReDD’s use of computational screening to narrow optimal conditions, such as solvent polarity and catalyst selection .
  • Experimental validation via NMR (e.g., monitoring bicyclic ring integrity) and mass spectrometry ensures structural fidelity .

How can researchers resolve contradictions in spectroscopic data for bicyclo[4.1.0]heptane derivatives during structural characterization?

Advanced Research Focus : Data interpretation and error analysis.
Methodological Answer :
Contradictions often arise from stereochemical ambiguity or dynamic effects (e.g., ring-flipping). Strategies include:

  • Variable-temperature NMR : Detects conformational changes by observing signal splitting at low temperatures .
  • X-ray crystallography : Provides definitive stereochemical assignment, critical for distinguishing axial vs. equatorial substituents on the bicyclic scaffold .
  • Comparative analysis : Cross-reference IR and Raman spectra with computational vibrational frequency predictions (e.g., using Gaussian software) .

What in vitro assays are suitable for evaluating the biological activity of 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid?

Basic Research Focus : Biological screening frameworks.
Methodological Answer :
Given the compound’s structural similarity to constrained amino acids (e.g., ’s bicyclic analogs), prioritize:

  • Enzyme inhibition assays : Test against proteases or aminoacyl-tRNA synthetases using fluorogenic substrates (e.g., AMC-tagged peptides) .
  • Cell permeability studies : Employ Caco-2 monolayers with LC-MS quantification to assess passive diffusion vs. active transport .
  • Molecular docking : Pre-screen against target enzymes (e.g., ACE inhibitors) using AutoDock Vina to prioritize experimental targets .

How can researchers design experiments to investigate the compound’s stability under physiological conditions?

Advanced Research Focus : Stability and degradation kinetics.
Methodological Answer :

  • pH-dependent stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC-UV/Vis. Focus on cyclopropane ring opening or acetic acid decarboxylation .
  • Oxidative stress testing : Expose to H2O2 or cytochrome P450 enzymes (e.g., liver microsomes) to identify metabolic vulnerabilities .
  • Accelerated stability studies : Use Arrhenius modeling to predict shelf-life under varying temperatures .

What strategies can mitigate low yields in the final coupling step of the acetic acid moiety to the bicyclo[4.1.0]heptane scaffold?

Basic Research Focus : Reaction optimization.
Methodological Answer :

  • Protecting group selection : Use tert-butyl esters for the acetic acid to prevent side reactions during amine activation .
  • Coupling reagents : Screen HATU vs. DCC for carbodiimide-mediated amidation, balancing reactivity and byproduct formation .
  • Solvent optimization : Test polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the amine group .

How can researchers validate the enantiomeric purity of 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid?

Advanced Research Focus : Chiral analysis.
Methodological Answer :

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase and UV detection at 254 nm .
  • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to confirm absolute configuration .
  • Synthetic controls : Co-inject with racemic or enantiopure standards synthesized via asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) .

What computational tools are effective for predicting the compound’s solubility and partition coefficients?

Basic Research Focus : Physicochemical property prediction.
Methodological Answer :

  • Molecular dynamics (MD) simulations : Estimate logP using OPLS-AA force fields in water/octanol biphasic systems .
  • COSMO-RS : Predict aqueous solubility via quantum chemically derived σ-profiles .
  • Group contribution methods : Apply Abraham solvation parameters for rapid estimation in early-stage development .

How should researchers address discrepancies between in silico ADMET predictions and experimental toxicity data?

Advanced Research Focus : Data reconciliation.
Methodological Answer :

  • Model refinement : Retrain ADMET predictors (e.g., ADMETlab 2.0) with bicycloheptane-specific data to improve accuracy .
  • Mechanistic toxicology : Conduct transcriptomics (RNA-seq) on exposed cell lines to identify off-target pathways not captured by QSAR models .
  • Dose-response validation : Use zebrafish embryos for rapid in vivo toxicity screening, correlating results with computational alerts .

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